An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-4-(4-methylphenyl)butanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-4-(4-methylphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-4-(4-methylphenyl)butanoic acid, a derivative of butanoic acid, presents a unique combination of a carboxylic acid, a tertiary alcohol, and a para-substituted aromatic ring. This trifecta of functional groups suggests a molecule with significant potential for chemical modification and diverse biological interactions, making it a compound of interest in medicinal chemistry and drug development. The presence of a chiral center at the C4 position further introduces the possibility of stereospecific interactions with biological targets.
This guide provides a comprehensive overview of the key physicochemical properties of 4-Hydroxy-4-(4-methylphenyl)butanoic acid. While this specific molecule is not extensively documented in publicly available literature, this document will leverage data from structurally analogous compounds to predict its properties and, more critically, to provide detailed, field-proven methodologies for their experimental determination. This approach is designed to empower researchers to fully characterize this and similar novel chemical entities.
Chemical Identity and Structure
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IUPAC Name: 4-Hydroxy-4-(4-methylphenyl)butanoic acid
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Synonyms: 4-Hydroxy-4-(p-tolyl)butanoic acid
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CAS Number: 71945-63-6[1]
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Molecular Formula: C₁₁H₁₄O₃
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Molecular Weight: 194.23 g/mol [2]
Chemical Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Hydroxy-4-(4-methylphenyl)butanoic acid. These predictions are based on the known properties of structurally similar compounds such as 4-(4-methylphenyl)butyric acid and 4-hydroxy-4-phenylbutanoic acid, and computational models.
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | 100 - 120 | The presence of both a hydroxyl and a carboxylic acid group allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point for its molecular weight. For comparison, 4-(4-methylphenyl)butyric acid has a melting point of 56-63 °C, and the introduction of a hydroxyl group is expected to significantly increase this value. |
| Boiling Point (°C) | > 300 (decomposes) | High boiling point is expected due to hydrogen bonding. However, like many hydroxy acids, it is likely to undergo dehydration and lactonization at elevated temperatures. |
| Aqueous Solubility | Sparingly soluble | The carboxylic acid and hydroxyl groups will contribute to water solubility, but the nonpolar p-tolyl group will limit it. Solubility is expected to be pH-dependent, increasing significantly at pH values above the pKa of the carboxylic acid. |
| pKa | ~4.5 - 5.0 | The pKa of the carboxylic acid is predicted to be in the typical range for aliphatic carboxylic acids. The electron-donating methyl group on the phenyl ring may slightly increase the pKa compared to an unsubstituted phenyl ring. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This value suggests moderate lipophilicity, a key parameter for predicting drug absorption and distribution. The hydroxyl group decreases the lipophilicity compared to 4-(4-methylphenyl)butyric acid. |
Experimental Characterization: Methodologies and Rationale
The true physicochemical properties of a novel compound can only be determined through empirical investigation. This section provides detailed protocols for the characterization of 4-Hydroxy-4-(4-methylphenyl)butanoic acid.
Synthesis and Purification
A plausible synthetic route to 4-Hydroxy-4-(4-methylphenyl)butanoic acid involves the Friedel-Crafts acylation of toluene with succinic anhydride to form 4-(4-methylphenyl)-4-oxobutanoic acid, followed by the selective reduction of the ketone.
Diagram of Synthetic Pathway:
Caption: Synthetic route to 4-Hydroxy-4-(4-methylphenyl)butanoic acid.
Experimental Protocol: Synthesis
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Friedel-Crafts Acylation:
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To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride portion-wise.
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Slowly add toluene to the mixture, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-methylphenyl)-4-oxobutanoic acid.
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Reduction of the Ketone:
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Dissolve the crude intermediate in a suitable solvent such as methanol or ethanol.
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Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Acidify the reaction mixture with dilute hydrochloric acid to decompose the excess NaBH₄.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Structural Elucidation
The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic techniques.
Workflow for Structural Characterization:
